Butyl (5-cyano-1H-imidazol-4-yl)carbamate
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Overview
Description
Butyl (5-cyano-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Butyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: Various substitution reactions can occur at the imidazole ring or other positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the imidazole ring .
Scientific Research Applications
Butyl (5-cyano-1H-imidazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of Butyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The cyano group and carbamate group can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((4-cyano-5-iodo-1H-imidazol-2-yl)methyl)(ethyl)carbamate
- Imidazo[1,5-a]pyrimidine derivatives
Uniqueness
Butyl (5-cyano-1H-imidazol-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group, cyano group, and carbamate group on the imidazole ring allows for a wide range of chemical modifications and applications, setting it apart from other imidazole derivatives .
Biological Activity
Butyl (5-cyano-1H-imidazol-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₉H₁₃N₃O₂
- Molecular Weight : 181.22 g/mol
Its structure features a five-membered imidazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.
Anticancer Activity
A study investigated the cytotoxic effects of imidazole derivatives on cancer cell lines. Compounds similar to this compound were tested against MCF-7 and A549 cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through microtubule destabilization.
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
P2 | MCF-7 | 0.244 | Microtubule inhibition |
P5 | A549 | 0.139 | Microtubule destabilization |
Enzyme Inhibition Studies
Another aspect of research focused on the enzyme inhibition capabilities of imidazole derivatives. For example, compounds were evaluated for their ability to inhibit NAPE-PLD, an enzyme involved in lipid metabolism.
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
AHP-71B | NAPE-PLD | 10 |
Other | Various | Varies |
Properties
CAS No. |
53982-60-8 |
---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
butyl N-(5-cyano-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C9H12N4O2/c1-2-3-4-15-9(14)13-8-7(5-10)11-6-12-8/h6H,2-4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
XVUFEIOIBXMTNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=C(NC=N1)C#N |
Origin of Product |
United States |
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